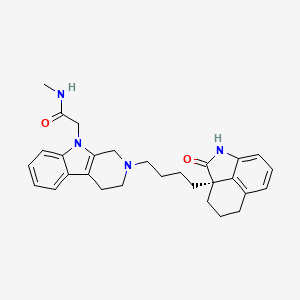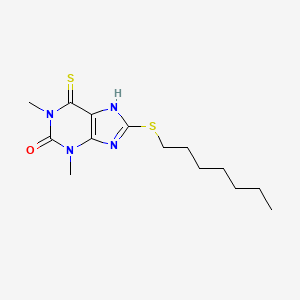
6-Thio-8-(N-heptylthio)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thio-8-(N-heptylthio)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Méthodes De Préparation
The synthesis of 6-Thio-8-(N-heptylthio)theophylline involves several steps, starting with the modification of theophylline. The synthetic route typically includes:
Thio Modification: Introduction of a thio group at the 6th position of theophylline.
Heptylthio Substitution: Substitution of a heptylthio group at the 8th position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
6-Thio-8-(N-heptylthio)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to their corresponding thiol forms.
Substitution: The heptylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Thio-8-(N-heptylthio)theophylline has several scientific research applications:
Chemistry: Used as a probe to study the effects of thio and heptylthio modifications on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases and as a selective inhibitor of specific receptors.
Mécanisme D'action
The mechanism of action of 6-Thio-8-(N-heptylthio)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: It blocks adenosine receptors, reducing the effects of adenosine on smooth muscle and other tissues.
Histone Deacetylase Activation: It may activate histone deacetylases, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
6-Thio-8-(N-heptylthio)theophylline can be compared with other similar compounds, such as:
6-Thio-8-(2-ethylbutyl)thiotheophylline: Another derivative with similar modifications but different alkylthio groups.
8-Alkylthio-6-thio-substituted Theophylline Analogues: A class of compounds with various alkylthio and thio substitutions, each with unique properties and applications.
The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
4791-39-3 |
|---|---|
Formule moléculaire |
C14H22N4OS2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
8-heptylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C14H22N4OS2/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(19)18(3)12(10)20/h4-9H2,1-3H3,(H,15,16) |
Clé InChI |
WSKPFQOBJBXMIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



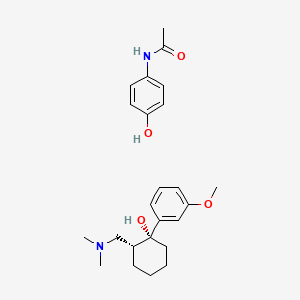
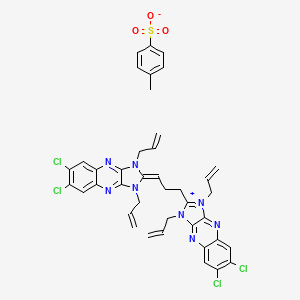
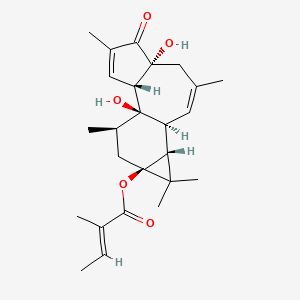
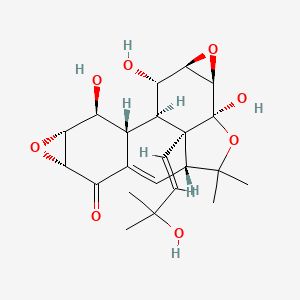
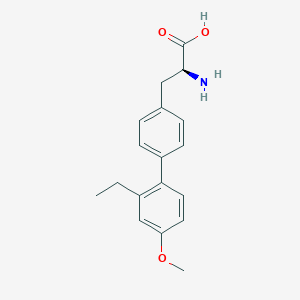
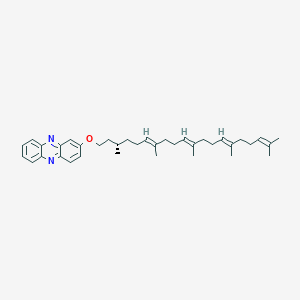
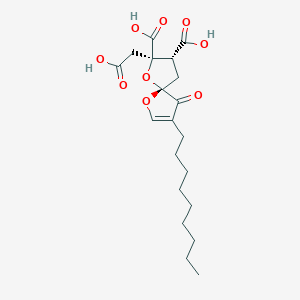

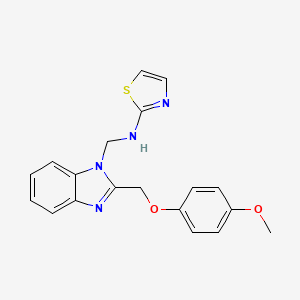
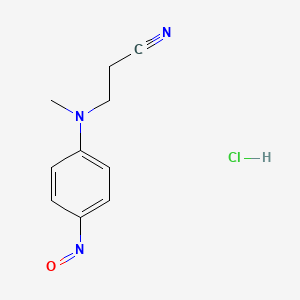
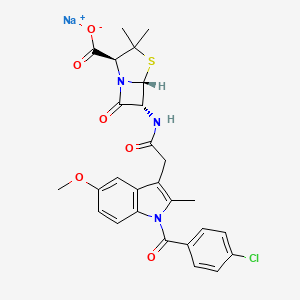
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
